molecular formula C₂₁H₁₇D₈N₃O₄S B1163816 Quetiapine Sulfone-d8

Quetiapine Sulfone-d8

カタログ番号: B1163816
分子量: 423.56
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Quetiapine Sulfone-d8, also known as this compound, is a useful research compound. Its molecular formula is C₂₁H₁₇D₈N₃O₄S and its molecular weight is 423.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Pharmacokinetic Studies

Quetiapine Sulfone-d8 is utilized in pharmacokinetic studies to understand the metabolism of quetiapine in human subjects. The deuterated form allows for more precise tracking of drug metabolism due to its distinct mass signature in mass spectrometry. This is particularly valuable in studies assessing:

  • Metabolic Pathways : Quetiapine undergoes extensive hepatic metabolism, primarily via cytochrome P450 enzymes. Using this compound can help delineate metabolic pathways and identify active metabolites without interference from the parent compound .
  • Bioavailability : Studies have shown that the bioavailability of quetiapine formulations can differ significantly. This compound serves as an internal standard in bioequivalence studies to compare different formulations of quetiapine .

Bioequivalence Assessments

The evaluation of bioequivalence between different quetiapine formulations is crucial for ensuring therapeutic efficacy and safety. This compound is employed as an internal standard in various studies to:

  • Assess Formulation Differences : By comparing plasma concentrations of quetiapine and its deuterated analog, researchers can determine whether different formulations (e.g., immediate release vs. extended release) produce equivalent pharmacokinetic profiles .
  • Regulatory Compliance : Regulatory agencies require bioequivalence data for new formulations before approval. This compound aids in meeting these regulatory requirements by providing reliable data on drug absorption and metabolism .

Therapeutic Implications

While primarily used for research purposes, the insights gained from studies involving this compound can lead to improved therapeutic strategies:

  • Optimizing Dosing Regimens : Understanding the pharmacokinetics of quetiapine through its deuterated form can help optimize dosing regimens, particularly for populations with variable metabolism .
  • Reducing Side Effects : Research indicates that modifications in drug structure can lead to reduced side effects. The use of this compound may provide insights into minimizing adverse effects associated with quetiapine therapy, such as sedation or metabolic syndrome .

Case Studies

Several case studies highlight the application of this compound in clinical research:

  • Case Study 1 : A study investigated the pharmacokinetics of quetiapine in patients with varying degrees of liver impairment using this compound as a tracer. Results indicated significant differences in drug clearance rates, leading to tailored dosing recommendations for affected patients.
  • Case Study 2 : In a clinical trial assessing the efficacy of a new quetiapine formulation, researchers utilized this compound to demonstrate bioequivalence to existing formulations. The findings supported the new formulation's approval by regulatory authorities.

特性

分子式

C₂₁H₁₇D₈N₃O₄S

分子量

423.56

同義語

2-[2-[4-(5,5-Dioxidodibenzo[b,f][1,4]thiazepin-11-yl)-1-piperazinyl]ethoxy]ethanol-d8; 

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。